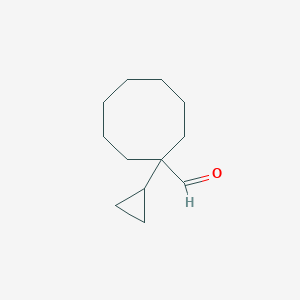

1-Cyclopropylcyclooctane-1-carbaldehyde

Description

Chemical Identity

The fundamental identifiers for 1-Cyclopropylcyclooctane-1-carbaldehyde are cataloged below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not publicly available |

| Molecular Formula | C₁₂H₂₀O nih.gov |

| Molecular Weight | 180.29 g/mol |

Structural Features

The molecule's structure is defined by the spatial arrangement of its three primary components.

Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-cyclopropylcyclooctane-1-carbaldehyde |

InChI |

InChI=1S/C12H20O/c13-10-12(11-6-7-11)8-4-2-1-3-5-9-12/h10-11H,1-9H2 |

InChI Key |

OJTLFTCGPUKOTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)(C=O)C2CC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropylcyclooctane 1 Carbaldehyde

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a variety of chemical transformations.

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group, due to its inherent ring strain, can participate in ring-opening reactions under certain conditions.

Reactions of the Cyclooctane (B165968) Ring

The cyclooctane ring can undergo conformational changes and, under specific conditions, reactions that modify the ring structure.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Cyclopropylcyclooctane-1-carbaldehyde are available in the public domain. Such data would be essential for the definitive identification and characterization of the compound.

Research and Applications

There is no specific research documented that focuses on the applications of 1-Cyclopropylcyclooctane-1-carbaldehyde in any field, including medicinal chemistry or materials science.

Conclusion

1-Cyclopropylcyclooctane-1-carbaldehyde is a structurally interesting organic molecule for which basic chemical identifiers are known. However, a thorough review of the scientific literature reveals a significant gap in experimental data. There is no readily available information on its synthesis, physical and chemical properties, reactivity, and spectroscopic characterization. Future research would be necessary to explore the potential of this compound and establish its chemical profile.

Future Research Directions and Emerging Trends

Exploration of Unprecedented Reactivity Pathways for the Cyclopropylcyclooctane Scaffold

The inherent ring strain of the cyclopropyl (B3062369) group coupled with the conformational flexibility of the cyclooctane (B165968) ring offers a platform for discovering novel chemical transformations. Future research is anticipated to delve into the following areas:

Ring-Opening and Rearrangement Reactions: Investigations into the selective ring-opening of the cyclopropyl group under the influence of various reagents (electrophiles, nucleophiles, or transition metal catalysts) could lead to the formation of complex polycyclic or macrocyclic structures. The conformational dynamics of the cyclooctane ring are expected to play a crucial role in the stereochemical outcome of these reactions.

Transannular Reactions: The proximity of the aldehyde group to various positions on the cyclooctane ring could facilitate transannular reactions, leading to the formation of bicyclic compounds with unique architectures. The exploration of acid-catalyzed or photochemically induced transannular cyclizations would be a promising direction.

Domino and Cascade Reactions: The aldehyde functionality can serve as a trigger for cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular frameworks. Designing and screening catalysts for such transformations will be a key focus.

| Research Area | Potential Outcome | Key Influencing Factors |

| Ring-Opening Reactions | Complex polycyclic/macrocyclic structures | Reagent type, catalyst, cyclooctane conformation |

| Transannular Reactions | Novel bicyclic compounds | Acid/photochemical catalysis, ring proximity |

| Cascade Reactions | Complex molecular frameworks in a single step | Catalyst design, aldehyde reactivity |

Development of Highly Efficient and Sustainable Synthetic Strategies

The development of green and efficient methods for the synthesis of 1-Cyclopropylcyclooctane-1-carbaldehyde and its derivatives is a critical area for future research.

Catalytic Cyclopropanation: Advancing from traditional methods, the use of transition-metal catalysts, such as those based on rhodium, copper, or palladium, for the cyclopropanation of a cyclooctene (B146475) precursor would offer higher efficiency and stereoselectivity. evitachem.com

Continuous Flow Synthesis: The application of continuous-flow technologies could enable the scalable and safe production of cyclopropyl carbaldehydes. nih.gov This approach allows for precise control over reaction parameters, leading to higher yields and purity. nih.gov

Biocatalysis: The use of enzymes for key synthetic steps could offer unparalleled stereoselectivity and milder reaction conditions, aligning with the principles of green chemistry.

Advanced Applications in Catalyst and Ligand Design

The rigid and sterically defined nature of the cyclopropylcyclooctane framework makes it an attractive scaffold for the design of novel ligands for asymmetric catalysis.

Chiral Ligand Synthesis: Derivatization of the aldehyde group to introduce coordinating moieties could lead to a new class of chiral ligands. The conformational rigidity of the scaffold could impart high levels of stereocontrol in metal-catalyzed reactions.

Organocatalysis: The aldehyde itself can be a precursor to various organocatalysts, such as chiral amines or carbenes, where the bulky cyclopropylcyclooctane group can influence the steric environment of the catalytic pocket.

| Application Area | Potential Role of the Scaffold | Desired Outcome |

| Asymmetric Catalysis | Chiral ligand backbone | High enantioselectivity in reactions |

| Organocatalysis | Steric directing group | Enhanced performance of organocatalysts |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research

The synergy between computational chemistry and artificial intelligence is set to revolutionize chemical research, and this can be applied to the study of this compound.

Predictive Modeling of Reactivity: Machine learning algorithms, trained on datasets of similar strained ring systems, can be employed to predict the reactivity and potential reaction pathways of the target molecule. acs.orgcaltech.edu This can significantly reduce the experimental effort required for discovering new reactions. mit.edu

De Novo Design of Catalysts and Ligands: AI-driven platforms can be used to design novel catalysts and ligands based on the cyclopropylcyclooctane scaffold for specific applications. youtube.com These models can predict the performance of a catalyst before its synthesis, accelerating the discovery process. youtube.com

Accelerating Spectroscopic Analysis: Machine learning can aid in the interpretation of complex spectroscopic data (e.g., NMR, Mass Spectrometry) for the characterization of new compounds derived from this compound.

| AI/ML Application | Objective | Expected Impact |

| Predictive Reactivity Modeling | Forecast reaction outcomes | Reduced experimental workload |

| De Novo Catalyst Design | Create novel, efficient catalysts | Accelerated discovery of new catalysts |

| Spectroscopic Analysis | Aid in structural elucidation | Faster characterization of new molecules |

Q & A

Basic Questions

Q. What are the key steps for synthesizing 1-Cyclopropylcyclooctane-1-carbaldehyde, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves cyclopropanation of cyclooctene derivatives followed by oxidation to introduce the aldehyde group. For example, analogous compounds like 1-cyclopentene-1-carboxaldehyde require oxidation steps, but low yields due to co-evaporation in low-boiling solvents are common . Purification challenges can be mitigated by using high-boiling-point solvents or isolating intermediates via column chromatography with inert gas protection to prevent aldehyde degradation. Quantification via NMR with internal standards (e.g., 1,4-dioxane) is recommended for volatile products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the cyclopropane ring and aldehyde proton. Compare chemical shifts with structurally similar compounds (e.g., cyclohexene carbaldehyde derivatives) to validate assignments .

- IR Spectroscopy : Confirm the presence of the aldehyde group via a strong C=O stretch (~1700–1750 cm) and cyclopropane ring vibrations (~1000–1100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate between isomers and confirm molecular formula .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential irritancy of aldehydes and cyclopropane derivatives .

- Avoid exposure to moisture or strong oxidizers, as cyclopropane rings may undergo strain-driven reactions. Store under inert atmospheres (e.g., argon) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer : Cross-reference experimental data with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve contradictions. For example, steric effects from the cyclooctane ring may alter peak splitting patterns compared to smaller analogs like cyclopentane derivatives . Collaborate with crystallography labs to obtain single-crystal X-ray structures for unambiguous confirmation .

Q. What strategies optimize the stability of this compound in solution?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., DMF or DMSO) to minimize aldehyde hydration or oxidation. Avoid ethereal solvents due to peroxide formation risks .

- Additives : Stabilize the aldehyde group with radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .

- Temperature Control : Conduct reactions at ≤0°C if the compound is prone to ring-opening reactions under thermal stress .

Q. How does the stereochemistry of the cyclopropane ring influence reactivity?

- Methodological Answer : The spatial arrangement of substituents on the cyclopropane ring affects strain and electronic properties. For example, cis-substituted cyclopropanes may exhibit higher reactivity in [2+1] cycloadditions due to increased ring strain. Use stereoselective synthesis methods (e.g., Simmons–Smith reactions with chiral catalysts) to control geometry, and evaluate outcomes via dynamic NMR or circular dichroism (CD) for enantiomeric excess .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in different solvents .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .

- Software : Gaussian (for orbital energetics) or COSMO-RS (for partition coefficients) .

Key Recommendations for Researchers

- Prioritize structural validation via X-ray crystallography or advanced NMR techniques to address ambiguities in literature data .

- Collaborate with computational chemists to model reaction pathways and predict byproducts .

- Document all synthetic and analytical conditions meticulously to enable reproducibility, especially given the compound’s sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.